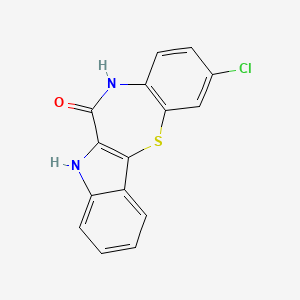

5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 10-chloro-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 10-chloro-” is a complex organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes an indole ring fused with a benzothiazepine moiety, makes it a subject of interest for researchers.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von „5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-on, 10-Chlor-“ beinhaltet in der Regel mehrstufige organische Reaktionen. Ein üblicher Ansatz ist die Cyclisierung geeigneter Vorläufer unter spezifischen Bedingungen. So kann die Reaktion ausgehend von einem Indolderivat und einem Benzothiazepin-Vorläufer über eine Reihe von Schritten wie Halogenierung, Cyclisierung und Oxidation ablaufen.

Industrielle Produktionsmethoden

In industrieller Umgebung würde die Produktion dieser Verbindung eine Optimierung der Reaktionsbedingungen erfordern, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von Katalysatoren, kontrollierte Temperatur- und Druckbedingungen sowie Reinigungstechniken wie Umkristallisation oder Chromatographie beinhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

„5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-on, 10-Chlor-“ kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die in der Verbindung vorhandenen funktionellen Gruppen modifizieren.

Substitution: Halogenatome können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Bedingungen für diese Reaktionen umfassen typischerweise spezifische Lösungsmittel, Temperaturen und Katalysatoren.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann beispielsweise die Oxidation zu einem Keton- oder Aldehyd-Derivat führen, während die Substitution neue funktionelle Gruppen wie Amine oder Ether einführen kann.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird „5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-on, 10-Chlor-“ wegen seiner Reaktivität und seines Potenzials als Baustein für komplexere Moleküle untersucht.

Biologie

Biologisch kann diese Verbindung verschiedene Aktivitäten wie antimikrobielle, antivirale oder Antikrebsaktivitäten aufweisen. Forscher untersuchen ihre Wechselwirkungen mit biologischen Zielstrukturen, um ihre potenziellen therapeutischen Anwendungen zu verstehen.

Medizin

In der Medizin könnten Derivate dieser Verbindung als potenzielle Medikamentenkandidaten untersucht werden. Ihre einzigartige Struktur ermöglicht Wechselwirkungen mit spezifischen Enzymen oder Rezeptoren, was sie wertvoll in der Medikamentenentwicklung macht.

Industrie

Industriell könnte diese Verbindung bei der Synthese von Farbstoffen, Pigmenten oder anderen Spezialchemikalien verwendet werden. Ihre einzigartigen Eigenschaften könnten sie für spezifische Anwendungen in der Materialwissenschaft geeignet machen.

5. Wirkmechanismus

Der Wirkmechanismus von „5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-on, 10-Chlor-“ beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Indol- und Benzothiazepin-Moleküle ermöglichen die Bindung an bestimmte Stellen und können so biologische Signalwege hemmen oder aktivieren. Detaillierte Studien sind erforderlich, um die genauen molekularen Mechanismen und Signalwege zu entschlüsseln, die beteiligt sind.

Wirkmechanismus

The mechanism of action of “5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 10-chloro-” involves its interaction with molecular targets such as enzymes or receptors. The indole and benzothiazepine moieties allow it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ähnliche Verbindungen umfassen andere Indolderivate und Benzothiazepin-haltige Moleküle. Beispiele wären:

- Indol-3-Carbinol

- Benzothiazepin-Derivate wie Diltiazem

Einzigartigkeit

Die Einzigartigkeit von „5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-on, 10-Chlor-“ liegt in seiner fusionierten Ringstruktur, die die Eigenschaften von Indol und Benzothiazepin kombiniert. Diese Doppelfunktionalität kann zu einzigartigen biologischen Aktivitäten und chemischen Reaktivitäten führen, die sie von anderen Verbindungen in ihrer Klasse unterscheiden.

Biologische Aktivität

5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 10-chloro- is a complex organic compound that belongs to the class of indole derivatives and benzothiazepines. Its unique tetracyclic structure combines an indole ring with a benzothiazepine moiety, and the presence of a chlorine atom at the 10-position enhances its chemical properties and potential biological activities. This article reviews the biological activity of this compound based on diverse sources, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula for 5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 10-chloro- is C15H9ClN2OS, with a molecular weight of approximately 300.8 g/mol. The compound's heterocyclic structure allows it to undergo various chemical reactions typical of such compounds, which include:

- Electrophilic substitution

- Nucleophilic attack

- Cyclization reactions

These reactions are influenced by the substituents on the core structure and the reaction environment .

Pharmacological Properties

Research indicates that derivatives of 5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one exhibit significant pharmacological properties. Notable activities include:

- Anticancer Activity : Studies have shown that compounds in this class can inhibit cancer cell proliferation by inducing apoptosis and inhibiting cell cycle progression.

- Neuroprotective Effects : Some derivatives demonstrate neuroprotective activity by regulating calcium overload in neuronal cells, which is crucial for preventing neurodegenerative diseases .

- Antimicrobial Activity : The compound has shown potential against various microbial strains, indicating its utility as an antimicrobial agent.

The mechanisms underlying the biological activities of 5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one involve interactions with specific biological targets:

- Binding Affinity : Interaction studies have focused on its binding affinities with various receptors and enzymes. For example, it has been shown to interact with certain kinases involved in cancer progression.

- Calcium Regulation : The compound's ability to modulate intracellular calcium levels contributes to its neuroprotective effects .

Case Studies and Research Findings

Several studies have highlighted the biological activities of 5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one:

- Anticancer Study : A study demonstrated that derivatives of this compound could inhibit the growth of breast cancer cells by inducing apoptosis through caspase activation.

- Neuroprotection Research : In vitro studies revealed that certain analogs could prevent neuronal cell death induced by oxidative stress by modulating calcium signaling pathways .

- Antimicrobial Evaluation : Research indicated that the compound exhibited inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Comparative Analysis

To further understand the unique properties of 5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, a comparative analysis with structurally similar compounds can be useful:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,5-Benzothiazepine | Benzothiazepine | Lacks indole structure; used in cardiovascular drugs. |

| Indole-3-carboxylic acid | Indole derivative | Simpler structure; known for various biological activities. |

| Benzofuroxan | Furoxan derivative | Exhibits different reactivity patterns; used in nitric oxide research. |

The dual heterocyclic nature of 5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one allows for distinct biological activities not observed in simpler analogs .

Eigenschaften

CAS-Nummer |

206256-28-2 |

|---|---|

Molekularformel |

C15H9ClN2OS |

Molekulargewicht |

300.8 g/mol |

IUPAC-Name |

10-chloro-5,7-dihydroindolo[3,2-b][1,5]benzothiazepin-6-one |

InChI |

InChI=1S/C15H9ClN2OS/c16-8-5-6-11-12(7-8)20-14-9-3-1-2-4-10(9)17-13(14)15(19)18-11/h1-7,17H,(H,18,19) |

InChI-Schlüssel |

PWOWLZUEEWDMGR-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C3=C(N2)C(=O)NC4=C(S3)C=C(C=C4)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.